molecular formula C17H17F3N2O B608322 KDS2010 CAS No. 1894207-44-3

KDS2010

カタログ番号: B608322
CAS番号: 1894207-44-3
分子量: 322.32 g/mol
InChIキー: XCUXYNYVUMLDKH-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KDS2010は、最近開発された、モノアミン酸化酵素B(MAO-B)の強力で選択的かつ可逆的な阻害剤です。この酵素はアストロサイトのミトコンドリア外膜に位置し、ドーパミンなどの生体アミンの酸化脱アミノ化を担っています。 This compoundは、その高い効力、特異性、および生物学的利用能により、神経変性疾患、特にパーキンソン病の治療薬候補として大きな可能性を示しています .

化学反応の分析

反応の種類: KDS2010は、主にMAO-B阻害剤としての役割に関連する反応を起こします。これらの反応には以下が含まれます。

一般的な試薬と条件: this compoundの合成には、α-アミノアミド誘導体やビフェニル部分の形成を促進する特定の触媒などの試薬が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されています .

生成される主要な生成物: this compoundの合成から生成される主要な生成物は、化合物自体であり、MAO-B阻害剤として高い効力と選択性を示します。 主な副生成物は通常、精製プロセスによって除去され、化合物の有効性と安全性を確保しています .

4. 科学研究への応用

This compoundは、以下を含む様々な科学研究において大きな可能性を示しています。

科学的研究の応用

Therapeutic Applications

A. Parkinson's Disease

KDS2010 has shown promising results in preclinical studies as a therapeutic candidate for Parkinson's disease. Key findings from various studies include:

  • Potency and Efficacy : this compound demonstrated superior potency and specificity compared to traditional irreversible MAO-B inhibitors like selegiline. In animal models, it significantly alleviated motor deficits associated with Parkinson's disease, showcasing neuroprotective and anti-neuroinflammatory effects in the nigrostriatal pathway .
  • Pharmacokinetics : The compound exhibited high bioavailability (>100%) and effective blood-brain barrier permeability, making it a viable candidate for clinical use .
  • Safety Profile : In non-human primate studies, this compound displayed virtually no toxicity or adverse side effects, further supporting its potential as a safe treatment option .
StudyModelKey Findings
Park et al. (2020)MPTP mouse modelSignificant recovery from parkinsonism; superior to selegiline
Kim et al. (2021)6-hydroxydopamine modelAlleviated motor dysfunction; high bioavailability
Lee et al. (2022)A53T α-synuclein modelNeuroprotective effects observed

B. Neuropathic Pain

This compound has also been investigated for its analgesic properties in neuropathic pain models:

  • Mechanism of Action : The compound was found to reduce tactile hypersensitivity induced by paclitaxel, suggesting its effectiveness in managing chemotherapy-induced neuropathic pain .
  • Anti-inflammatory Effects : this compound reduced levels of reactive oxygen species and inhibited inflammatory pathways in spinal cord neurons, contributing to pain relief .
StudyModelKey Findings
Zhang et al. (2022)Spinal nerve ligation modelEnhanced mechanical thresholds; reduced ROS production
Lee et al. (2022)Paclitaxel-induced modelSignificant reduction in tactile hypersensitivity

C. Rheumatoid Arthritis

Recent studies have explored the anti-inflammatory effects of this compound in rheumatoid arthritis models:

  • Clinical Score Improvement : In collagen-induced arthritis mice, this compound administration led to significant reductions in clinical scores and paw thickness, indicating its potential to ameliorate joint inflammation .
  • Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, further supporting its role in managing inflammatory conditions .
StudyModelKey Findings
Kim et al. (2022)Collagen-induced arthritis modelReduced paw thickness; lower TNF-α levels

作用機序

KDS2010は、MAO-Bの触媒活性を選択的に阻害することによって効果を発揮します。この阻害は、ドーパミンやその他の生体アミンの酸化脱アミノ化を防ぎ、脳内におけるこれらの神経伝達物質のレベルを上昇させます。 この化合物の可逆的阻害メカニズムにより、酵素を恒久的に不活性化することなくMAO-Bと相互作用することができ、その安全性と有効性に貢献しています .

分子標的と経路: this compoundは、主にアストロサイトのMAO-Bを標的とし、そこで酵素の活性を阻害し、プトレシン分解経路を通じてγ-アミノ酪酸(GABA)の合成を減少させます。 このGABA合成の減少は、ドーパミン作動性ニューロンの緊張性抑制を軽減し、ドーパミン合成と放出の増加につながります .

類似化合物との比較

KDS2010は、その高い効力、選択性、および可逆的阻害メカニズムにより、MAO-B阻害剤の中でユニークです。 セレギリンやラサギリンなどの他のMAO-B阻害剤と比較して、this compoundは、パーキンソン病の動物モデルにおいて、より優れた神経保護作用と抗神経炎症作用を示しています .

類似化合物:

This compoundは、その高い効力、選択性、および可逆的阻害を組み合わせた独自の特性により、神経変性疾患の治療における更なる研究開発の有望な候補となっています。

生物活性

KDS2010 is a novel reversible inhibitor of monoamine oxidase B (MAO-B), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and implications for treatment.

This compound functions primarily by inhibiting MAO-B, an enzyme that degrades neurotransmitters and is implicated in the pathophysiology of neurodegenerative diseases. The selective inhibition of MAO-B by this compound leads to a reduction in reactive oxygen species (ROS) production and alleviates neuroinflammatory processes. This results in improved synaptic transmission and cognitive functions.

Key Mechanisms:

  • Reduction of GABA Levels: this compound significantly lowers astrocytic GABA levels, which are often elevated in neurodegenerative conditions. This reduction is linked to improved cognitive functions and memory recovery in animal models .
  • Anti-inflammatory Effects: The compound mitigates astrogliosis and microgliosis, thereby reducing neuroinflammation associated with conditions like AD and PD .
  • Neuroprotective Effects: this compound enhances neuronal survival by blocking the detrimental effects of excessive GABA and ROS on neuronal health .

Animal Studies

Multiple studies have demonstrated the efficacy of this compound in various animal models:

  • Alzheimer's Disease Models: In APP/PS1 mice, long-term administration of this compound resulted in:
    • Significant improvement in memory impairments.
    • Reduction in astrocytic reactivity as evidenced by decreased GFAP expression.
    • Enhanced synaptic plasticity and learning capabilities .
  • Parkinson's Disease Models: In MPTP-induced PD models:
    • This compound treatment alleviated motor deficits and restored normal behavioral patterns.
    • The compound demonstrated superior efficacy compared to traditional irreversible MAO-B inhibitors like selegiline .
  • Neuropathic Pain Models: In spinal nerve ligation-induced neuropathic pain studies:
    • This compound effectively reduced pain responses by modulating the BDNF/TrkB/NR2B signaling pathway, indicating its potential for pain management .

Pharmacokinetics and Safety Profile

This compound has been characterized through various pharmacokinetic studies, showing:

  • High Bioavailability: Greater than 100%, indicating efficient absorption and distribution.
  • Lack of Food Effect: Consistent pharmacokinetic profile regardless of food intake.
  • Safety: Demonstrated low toxicity levels in non-human primates with favorable tolerability profiles for both young adults and elderly populations .

Case Studies

Several clinical trials are underway to evaluate the efficacy of this compound in humans:

  • A Phase 2 clinical trial is currently recruiting participants to assess the safety and efficacy of this compound in patients with mild cognitive impairment due to Alzheimer’s disease. Initial findings suggest promising outcomes related to cognitive enhancement and safety .

Summary Table of Key Findings

Study TypeModelKey FindingsReference
Animal StudyAPP/PS1 MiceMemory improvement; reduced astrogliosis
Animal StudyMPTP PD ModelAlleviated motor deficits; superior to selegiline
Neuropathic Pain StudySpinal Nerve LigationReduced pain responses; modulated BDNF signaling
Clinical TrialAlzheimer’s PatientsSafety and cognitive enhancement; ongoing trial

特性

CAS番号

1894207-44-3

分子式

C17H17F3N2O

分子量

322.32 g/mol

IUPAC名

(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1

InChIキー

XCUXYNYVUMLDKH-NSHDSACASA-N

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

異性体SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

正規SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

KDS-2010;  KDS 2010;  KDS2010

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDS2010
Reactant of Route 2
Reactant of Route 2
KDS2010
Reactant of Route 3
Reactant of Route 3
KDS2010
Reactant of Route 4
KDS2010
Reactant of Route 5
Reactant of Route 5
KDS2010
Reactant of Route 6
Reactant of Route 6
KDS2010

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。